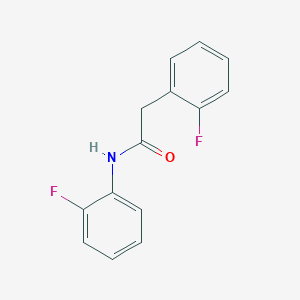![molecular formula C18H16FN3O2S B7470413 Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, commonly known as FST-100, is a novel compound that has gained attention in the scientific community due to its potential biomedical applications. FST-100 is a triazole derivative that has been synthesized using a variety of methods, and has been the subject of extensive research to determine its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of FST-100 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and viral replication. FST-100 has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, as well as the activity of neuraminidase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
FST-100 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. FST-100 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of FST-100 is its high potency against cancer cells and viral infections, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of FST-100 is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on FST-100, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in animal models of cancer and viral infections. Other potential future directions include the investigation of FST-100 as a targeted therapy for specific types of cancer, and the exploration of its potential as an immunomodulatory agent. Overall, FST-100 has great potential as a novel compound with a wide range of biomedical applications, and further research is needed to fully explore its potential.
合成法
The synthesis of FST-100 has been accomplished using a variety of methods, including the reaction of 4-fluorophenylhydrazine with ethyl 2-bromoacetate, followed by reaction with phenyl isothiocyanate to form the triazole ring. Other methods have involved the reaction of 4-fluorophenylhydrazine with ethyl 2-chloroacetate, followed by reaction with phenyl isothiocyanate. These methods have been optimized to produce high yields of FST-100 with high purity.
科学的研究の応用
FST-100 has been the subject of extensive research in the field of medicine, particularly in the areas of cancer treatment and infectious disease. In vitro studies have demonstrated that FST-100 has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. FST-100 has also been shown to have antiviral activity against the influenza virus, and has potential as a treatment for other viral infections.
特性
IUPAC Name |
ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-16(23)12-25-18-21-20-17(13-8-10-14(19)11-9-13)22(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNRDGFYMWCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
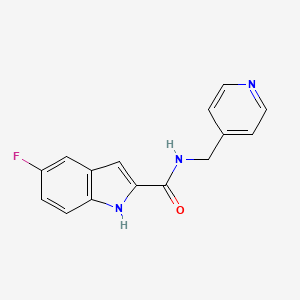
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
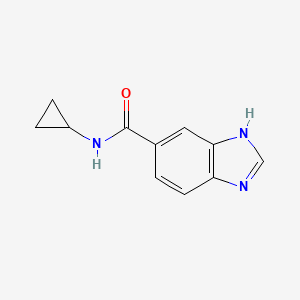
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
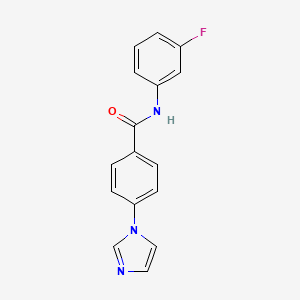
![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)
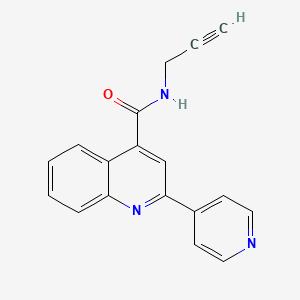
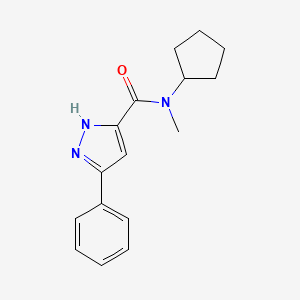
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)

